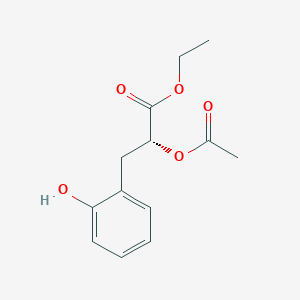

Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate

Descripción

The exact mass of the compound this compound is 252.09977361 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl (2R)-2-acetyloxy-3-(2-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-3-17-13(16)12(18-9(2)14)8-10-6-4-5-7-11(10)15/h4-7,12,15H,3,8H2,1-2H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQVEFPDYMABLQ-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1O)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CC=CC=C1O)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate: A Key Chiral Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, the precise construction of chiral molecules is of paramount importance. The stereochemistry of a pharmaceutical agent can profoundly influence its pharmacological and toxicological profile. This guide provides a comprehensive technical overview of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, a chiral building block with significant potential in the synthesis of complex pharmaceutical intermediates. As a Senior Application Scientist, my objective is to present not just the fundamental properties of this compound, but also to provide insights into its synthesis and potential applications, grounded in established scientific principles.

Compound Identification and Core Properties

Chemical Identity:

| Identifier | Value |

| Systematic Name | This compound |

| CAS Number | 1799611-07-6[1][2] |

| Molecular Formula | C₁₃H₁₆O₅[1][2] |

| Molecular Weight | 252.27 g/mol [2] |

Chemical Structure:

References

An In-depth Technical Guide to Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate: Structure, Stereochemistry, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate is a chiral ester of significant interest as a potential building block in the synthesis of complex pharmaceutical agents. Its structure, featuring a defined stereocenter and multiple functional groups, offers a versatile scaffold for asymmetric synthesis. This guide provides a comprehensive overview of its molecular architecture, a detailed analysis of its critical stereochemistry, a plausible synthetic pathway, and expected analytical and spectroscopic characteristics. The significance of this molecule as a drug intermediate is also discussed, highlighting the pivotal role of stereochemistry in modern drug design and development.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the chemical formula C13H16O5 and a molecular weight of 252.27 g/mol . Its structure is characterized by a central propanoate backbone with several key functional groups: an ethyl ester, an acetoxy group at the alpha-position, and a 2-hydroxyphenyl substituent at the beta-position.

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 1799611-07-6 | |

| Molecular Formula | C13H16O5 | |

| Molecular Weight | 252.27 g/mol | |

| SMILES | CCOC(=O)--INVALID-LINK--OC(C)=O |

The Critical Role of Stereochemistry

The defining feature of this molecule is the chiral center at the C2 position of the propanoate chain, designated as (R) according to the Cahn-Ingold-Prelog (CIP) priority rules. The spatial arrangement of the substituents around this stereocenter is crucial, as it dictates the molecule's three-dimensional shape and, consequently, its interaction with other chiral molecules, such as biological receptors and enzymes.

Assigning the (R) Configuration: A Cahn-Ingold-Prelog Analysis

The (R) configuration is determined by assigning priorities to the four groups attached to the chiral carbon (C2):

-

-OC(O)CH3 (acetoxy group): The oxygen atom directly attached to C2 has the highest atomic number (8), giving this group the highest priority (1).

-

-C(=O)OCC (ethyl ester group): The carbon atom of the carbonyl group is attached to two oxygen atoms (one double bond is treated as two single bonds). This gives it a higher priority than the carbon of the hydroxyphenylmethyl group. This group has the second highest priority (2).

-

-CH2-C6H4OH (2-hydroxyphenyl)methyl group): The carbon atom of the methylene group is attached to the aromatic ring. This group has the third highest priority (3).

-

-H (hydrogen atom): The hydrogen atom has the lowest atomic number (1) and thus the lowest priority (4).

With the lowest priority group (H) oriented away from the viewer, the sequence from priority 1 to 2 to 3 is clockwise, hence the designation (R).

Caption: Cahn-Ingold-Prelog priority assignment for the chiral center of this compound.

Significance in Drug Development

In a biological system, the two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even cause adverse effects. Therefore, the use of single-enantiomer drugs, or "chiral switches," is a major focus in modern drug development to improve therapeutic indices and reduce patient risk. The defined (2R) stereochemistry of this compound makes it a valuable chiral pool starting material for the stereoselective synthesis of such single-enantiomer drugs.

Proposed Synthetic Pathway

Conceptual Workflow

Caption: Proposed chemo-enzymatic synthesis workflow.

Detailed Experimental Protocol (Representative)

Step 1: Asymmetric Biocatalytic Reduction of Ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate

-

Reaction Setup: To a solution of the starting α-ketoester, ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate, in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0), add a ketoreductase enzyme capable of reducing the ketone to the (R)-alcohol with high enantioselectivity.

-

Cofactor Regeneration: Include a cofactor regeneration system, such as glucose and glucose dehydrogenase, to recycle the NADPH or NADH required by the ketoreductase.

-

Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by HPLC or TLC.

-

Workup and Purification: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude (R)-alcohol by flash column chromatography.

Step 2: Acetylation of Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate

-

Reaction Setup: Dissolve the purified (R)-alcohol from Step 1 in a suitable solvent such as dichloromethane or pyridine.

-

Reagent Addition: Cool the solution in an ice bath and add acetic anhydride and a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quenching and Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the final product, this compound, by flash column chromatography.

Analytical and Spectroscopic Characterization (Expected)

Spectroscopic Data

While experimental spectra for this specific compound are not widely published, the following are expected characteristics based on its structure and data from analogous compounds.

| Technique | Expected Key Features |

| ¹H NMR | - Aromatic protons of the 2-hydroxyphenyl group (approx. 6.7-7.2 ppm).- A multiplet for the methine proton at C2 (approx. 5.0-5.5 ppm).- A quartet for the ethyl ester methylene protons (approx. 4.1-4.3 ppm).- A multiplet for the methylene protons at C3 (approx. 3.0-3.3 ppm).- A singlet for the acetoxy methyl protons (approx. 2.1 ppm).- A triplet for the ethyl ester methyl protons (approx. 1.2-1.3 ppm). |

| ¹³C NMR | - Carbonyl carbon of the ester (approx. 170-175 ppm).- Carbonyl carbon of the acetoxy group (approx. 170 ppm).- Aromatic carbons (approx. 115-155 ppm).- Methine carbon at C2 (approx. 70-75 ppm).- Methylene carbon of the ethyl ester (approx. 60-62 ppm).- Methylene carbon at C3 (approx. 35-40 ppm).- Methyl carbon of the acetoxy group (approx. 21 ppm).- Methyl carbon of the ethyl ester (approx. 14 ppm). |

| IR Spectroscopy | - A broad O-H stretch from the phenolic hydroxyl group (approx. 3200-3500 cm⁻¹).- Two distinct C=O stretches for the ester and acetoxy groups (approx. 1735-1750 cm⁻¹).- C-O stretches (approx. 1000-1300 cm⁻¹).- Aromatic C=C stretches (approx. 1450-1600 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 252.- Fragmentation patterns corresponding to the loss of the ethoxy group (-OCH2CH3, m/z 207), the acetoxy group (-OC(O)CH3, m/z 193), and the ethyl ester group (-COOCH2CH3, m/z 179). |

Applications in Drug Development

This compound is primarily of interest as a chiral intermediate in the synthesis of more complex molecules. Its bifunctional nature (the ester and the phenolic hydroxyl group) allows for a variety of subsequent chemical transformations, while the protected alpha-hydroxy group and the defined stereocenter make it a valuable component for building stereochemically complex drug candidates.

Potential therapeutic areas where such a scaffold could be employed include cardiovascular diseases, oncology, and inflammatory disorders, where structurally related phenylpropanoic acid derivatives have shown biological activity.

Conclusion

This compound represents a valuable chiral building block for synthetic and medicinal chemistry. A thorough understanding of its structure, and particularly its stereochemistry, is paramount for its effective use in the development of new therapeutic agents. While detailed synthetic and spectroscopic data in the public domain are limited, established principles of asymmetric synthesis and spectroscopic analysis provide a robust framework for its preparation and characterization. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such well-defined chiral intermediates will undoubtedly increase.

"Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate" IUPAC name and synonyms

An In-Depth Technical Guide to Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate: Properties and Synthetic Utility

Executive Summary

This technical guide provides a comprehensive overview of this compound, a chiral chemical intermediate with significant potential in synthetic organic chemistry and drug development. The document delineates the compound's chemical identity, including its IUPAC name, synonyms, and key physicochemical properties. The core focus is on its role as a versatile chiral building block, offering insights into its structural features and their implications for the synthesis of complex, biologically active molecules. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, providing a foundational understanding of this compound's synthetic applications.

Chemical Identity and Properties

The precise identification and characterization of a starting material are fundamental to any successful synthetic campaign. This section outlines the core identifiers and properties of this compound.

Nomenclature and Key Identifiers

The compound is systematically named according to IUPAC conventions, which define its stereochemistry, parent chain, and substituent groups.

-

IUPAC Name : this compound[1]

-

Common Synonyms : (R)-Ethyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate[2]

These identifiers are crucial for unambiguous documentation in laboratory notebooks, publications, and regulatory submissions.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below. This information is vital for reaction planning, including molar calculations and solvent selection.

| Property | Value | Source |

| Molecular Formula | C13H16O5 | [1][2][4] |

| Molecular Weight | 252.26 g/mol | [2][5] |

| Purity | Typically ≥97% | [1][2] |

| SMILES | CCOC(=O)--INVALID-LINK--OC(C)=O | [1] |

Role as a Chiral Intermediate in Drug Development

This compound is primarily classified as a drug intermediate.[3][6][7] This designation implies that it is not intended for direct therapeutic use but serves as a critical building block in the multi-step synthesis of active pharmaceutical ingredients (APIs).

The Importance of Chirality

The "(2R)" designation in the compound's name signifies a specific three-dimensional arrangement of atoms around the chiral center at the second carbon of the propanoate chain. In drug development, stereochemical purity is paramount. Enantiomers (non-superimposable mirror-image isomers) of a drug can have vastly different pharmacological and toxicological profiles. The use of a stereochemically pure intermediate like this one allows for the synthesis of a single-enantiomer drug, which can lead to:

-

Increased therapeutic efficacy by targeting specific receptors.

-

Improved safety by eliminating the potential for off-target effects or toxicity associated with the other enantiomer.

Analysis of Functional Groups and Synthetic Potential

The synthetic versatility of this molecule stems from its distinct functional groups, each offering a handle for specific chemical transformations.

References

- 1. This compound 97% | CAS: 1799611-07-6 | AChemBlock [achemblock.com]

- 2. calpaclab.com [calpaclab.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. achmem.com [achmem.com]

- 5. ethyl (2S)-2-acetoxy-3-(2-hydroxyphenyl)propanoate | C13H16O5 | CID 131742806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. targetmol.cn [targetmol.cn]

Deconstructing Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate: A Guide to Its Spectral Signature

This technical guide provides an in-depth analysis of the predicted spectral data for Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, a key intermediate in pharmaceutical synthesis.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectral signature is paramount for structure elucidation, purity assessment, and reaction monitoring. This document offers a detailed exploration of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and data from analogous structures.

While direct experimental spectra for this specific molecule are not widely available in public databases, this guide leverages established spectroscopic principles and data from structurally related compounds to provide a robust and scientifically-grounded predictive analysis.[3][4][5][6] This approach not only offers a reliable spectral forecast but also serves as an educational tool for interpreting the spectra of similarly complex molecules.

Molecular Structure and Functional Group Analysis

This compound (C₁₃H₁₆O₅, Molar Mass: 252.26 g/mol ) is a chiral molecule possessing several key functional groups that dictate its spectral characteristics.[7][8] A clear understanding of these groups is the foundation for interpreting its NMR, IR, and MS data.

-

Ethyl Ester Group: This group will give rise to characteristic signals in both ¹H and ¹³C NMR, including a quartet and a triplet for the ethyl protons, and distinct carbonyl and alkoxy carbon signals. The C=O and C-O bonds will also produce strong absorption bands in the IR spectrum.

-

Acetoxy Group: The acetyl methyl protons will appear as a sharp singlet in the ¹H NMR spectrum, and the carbonyl and methyl carbons will be identifiable in the ¹³C NMR spectrum. The acetoxy carbonyl will have a distinct C=O stretching frequency in the IR spectrum.

-

2-Hydroxyphenyl Group: This ortho-substituted aromatic ring will exhibit a complex splitting pattern in the aromatic region of the ¹H NMR spectrum. The phenolic hydroxyl group will have a characteristic broad O-H stretch in the IR spectrum and its proton signal in the ¹H NMR spectrum will be sensitive to solvent and concentration.

-

Chiral Propanoate Backbone: The stereocenter at the C2 position will influence the magnetic environment of the adjacent protons, leading to potentially complex splitting patterns.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, with chemical shifts referenced to tetramethylsilane (TMS). Predictions are based on established chemical shift increments and data from similar molecular fragments.[9][10][11][12]

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-aromatic | 6.80 - 7.20 | m | - | 4H |

| -OH | 5.0 - 6.0 | br s | - | 1H |

| -CH(OAc)- | 5.30 | dd | 8.0, 5.0 | 1H |

| -OCH₂CH₃ | 4.20 | q | 7.1 | 2H |

| -CH₂-Ar | 3.15 | dd | 14.0, 5.0 | 1H |

| 3.05 | dd | 14.0, 8.0 | 1H | |

| -OCOCH₃ | 2.10 | s | - | 3H |

| -OCH₂CH₃ | 1.25 | t | 7.1 | 3H |

Interpretation and Rationale:

-

Aromatic Protons (6.80 - 7.20 ppm): The four protons on the 2-hydroxyphenyl group are expected to appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling.[13]

-

Phenolic Hydroxyl Proton (5.0 - 6.0 ppm): The chemical shift of the phenolic -OH proton is variable and dependent on solvent, concentration, and temperature. It is expected to appear as a broad singlet.[10]

-

Methine Proton (-CH(OAc)-) (5.30 ppm): This proton is deshielded by both the adjacent acetoxy group and the ester carbonyl. It is expected to be a doublet of doublets due to coupling with the two diastereotopic protons of the neighboring methylene group.[14]

-

Ethyl Ester Methylene Protons (-OCH₂CH₃) (4.20 ppm): These protons are adjacent to the ester oxygen and will appear as a quartet due to coupling with the methyl protons.[15]

-

Benzylic Methylene Protons (-CH₂-Ar) (3.05 - 3.15 ppm): These protons are diastereotopic due to the adjacent chiral center, and will therefore have different chemical shifts and couple with each other (geminal coupling) and with the methine proton, resulting in two separate doublet of doublets signals.

-

Acetoxy Methyl Protons (-OCOCH₃) (2.10 ppm): The three protons of the acetyl group are equivalent and not coupled to other protons, thus appearing as a sharp singlet.[16]

-

Ethyl Ester Methyl Protons (-OCH₂CH₃) (1.25 ppm): These protons will appear as a triplet due to coupling with the adjacent methylene protons.[17]

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 170.5 |

| C=O (Acetoxy) | 169.8 |

| C-OH (Aromatic) | 154.0 |

| C-aromatic (quaternary) | 124.0 |

| C-H (Aromatic) | 130.0, 128.5, 121.0, 116.0 |

| -CH(OAc)- | 72.0 |

| -OCH₂CH₃ | 62.0 |

| -CH₂-Ar | 35.0 |

| -OCOCH₃ | 20.8 |

| -OCH₂CH₃ | 14.1 |

Interpretation and Rationale:

-

Carbonyl Carbons (169.8, 170.5 ppm): The two ester carbonyl carbons are expected to have similar chemical shifts in the downfield region of the spectrum.[18][19]

-

Aromatic Carbons (116.0 - 154.0 ppm): The six carbons of the benzene ring will have distinct chemical shifts. The carbon bearing the hydroxyl group will be the most deshielded.[13]

-

Methine Carbon (-CH(OAc)-) (72.0 ppm): This carbon is attached to two oxygen atoms and is expected to have a chemical shift in this region.

-

Ethyl Ester Methylene Carbon (-OCH₂CH₃) (62.0 ppm): This carbon is adjacent to the ester oxygen.

-

Benzylic Methylene Carbon (-CH₂-Ar) (35.0 ppm): The benzylic carbon signal.

-

Acetoxy Methyl Carbon (-OCOCH₃) (20.8 ppm): The methyl carbon of the acetoxy group.[20]

-

Ethyl Ester Methyl Carbon (-OCH₂CH₃) (14.1 ppm): The terminal methyl carbon of the ethyl group.

Experimental Protocol for NMR Spectroscopy

A detailed step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A generalized workflow for NMR analysis.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted key absorption bands for this compound are summarized below.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3550 - 3200 | O-H (Phenol) | Broad stretch, indicative of hydrogen bonding.[21][22] |

| 3100 - 3000 | C-H (Aromatic) | Stretch |

| 3000 - 2850 | C-H (Aliphatic) | Stretch |

| 1750 - 1735 | C=O (Acetoxy Ester) | Strong stretch.[23] |

| 1735 - 1715 | C=O (Ethyl Ester) | Strong stretch.[23] |

| 1600, 1475 | C=C (Aromatic) | Ring stretches |

| 1370 | C-H (Methyl) | Bend |

| 1250 - 1000 | C-O | Strong stretches from both ester groups.[23] |

Interpretation and Rationale:

-

O-H Stretch (3550 - 3200 cm⁻¹): The most prominent feature for the phenolic group is a broad O-H stretching band, the broadening of which is due to intermolecular hydrogen bonding.[21]

-

C=O Stretches (1750 - 1715 cm⁻¹): Two distinct carbonyl stretching bands are expected. The acetoxy ester carbonyl will likely appear at a slightly higher wavenumber (1750-1735 cm⁻¹) compared to the ethyl ester carbonyl (1735-1715 cm⁻¹).[23]

-

C-O Stretches (1250 - 1000 cm⁻¹): Strong and complex absorption bands are expected in this region due to the C-O stretching vibrations of both the ethyl ester and the acetoxy group.[24]

-

Aromatic Region (3100 - 3000 cm⁻¹, 1600, 1475 cm⁻¹): The presence of the benzene ring will be confirmed by the aromatic C-H stretches and the characteristic C=C ring stretching vibrations.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

Workflow for ATR-FTIR Analysis

Caption: A streamlined workflow for ATR-FTIR analysis.

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

Predicted Fragmentation Pattern (EI-MS)

| m/z | Predicted Fragment Ion | Plausible Origin |

| 252 | [M]⁺˙ | Molecular Ion |

| 209 | [M - C₂H₃O]⁺ | Loss of a ketene radical from the acetoxy group |

| 193 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |

| 164 | [M - C₂H₄O₂ - C₂H₄]⁺˙ | McLafferty rearrangement and subsequent loss of ethylene |

| 149 | [C₈H₅O₃]⁺ | |

| 121 | [C₇H₅O₂]⁺ | |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage with hydrogen rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion, from benzylic cleavage |

| 43 | [CH₃CO]⁺ | Acylium ion from the acetoxy group |

Interpretation and Rationale:

-

Molecular Ion (m/z 252): The molecular ion peak is expected, although it may be of low intensity due to the molecule's susceptibility to fragmentation.

-

Loss of Ethoxy Radical (m/z 193): Cleavage of the ethyl ester group to lose an ethoxy radical is a common fragmentation pathway for ethyl esters.[25]

-

Benzylic Cleavage (m/z 107 and 91): Cleavage of the bond between the chiral center and the benzylic carbon is highly probable, leading to the formation of the hydroxytropylium ion (m/z 107) or the tropylium ion (m/z 91) after loss of the hydroxyl group. The tropylium ion is often a very stable and abundant fragment.[2][26][27]

-

Loss of Ketene (m/z 209): The acetoxy group can undergo fragmentation with the loss of a neutral ketene molecule.

-

Acylium Ion (m/z 43): The formation of the acetyl cation is a characteristic fragmentation of the acetoxy group and is expected to be an abundant peak.[28]

-

McLafferty Rearrangement: While not as straightforward as in simple esters, a McLafferty-type rearrangement involving the ester carbonyl and a gamma-hydrogen from the ethyl group could lead to the loss of ethylene.[29][30][31]

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

For a volatile compound like this, Gas Chromatography coupled with Mass Spectrometry (GC-MS) using Electron Ionization (EI) is a standard analytical technique.

Workflow for GC-MS Analysis

Caption: A standard workflow for GC-MS analysis.

Conclusion

This technical guide has provided a comprehensive, in-depth prediction and interpretation of the NMR, IR, and MS spectral data for this compound. By dissecting the molecule's structure and applying fundamental spectroscopic principles, we have constructed a detailed spectral signature. This predictive approach, supported by data from analogous compounds and established methodologies, offers a valuable resource for researchers in the positive identification and characterization of this important pharmaceutical intermediate. The provided protocols and workflows further serve as a practical guide for obtaining high-quality spectral data in the laboratory.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. reddit.com [reddit.com]

- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 5. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 6. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 7. This compound 97% | CAS: 1799611-07-6 | AChemBlock [achemblock.com]

- 8. achmem.com [achmem.com]

- 9. 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. modgraph.co.uk [modgraph.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. researchgate.net [researchgate.net]

- 16. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification | MDPI [mdpi.com]

- 17. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. A convenient and accurate method for predicting 13C chemical shifts in organic molecules | Semantic Scholar [semanticscholar.org]

- 20. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 23. orgchemboulder.com [orgchemboulder.com]

- 24. purdue.edu [purdue.edu]

- 25. pharmacy180.com [pharmacy180.com]

- 26. Gas-phase fragmentation of the protonated benzyl ester of proline: intramolecular electrophilic substitution versus hydride transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. thiele.ruc.dk [thiele.ruc.dk]

- 30. spectroscopyonline.com [spectroscopyonline.com]

- 31. pubs.aip.org [pubs.aip.org]

"Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate" material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, a key intermediate in pharmaceutical synthesis. Moving beyond a standard safety data sheet, this document delves into the practical applications, synthesis considerations, and the scientific reasoning behind the recommended handling and safety protocols.

Chemical Identity and Properties

This compound is a chiral ester with the following key identifiers:

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1799611-07-6 | [1] |

| Molecular Formula | C13H16O5 | [1] |

| Molecular Weight | 252.26 g/mol | [2] |

| Purity | Typically ≥97% | [1] |

Hazard Identification and Safety Protocols

As a crucial intermediate in drug development, understanding the hazard profile of this compound is paramount for ensuring laboratory safety and experimental integrity.

GHS Classification and Hazard Statements

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[2]

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[2]

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[2]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[2]

The signal word for this chemical is "Warning" .[2][3]

Rationale-Driven Safety and Handling

The following protocols are designed to mitigate the risks identified above. The "why" behind each recommendation is crucial for fostering a culture of safety and critical thinking in the laboratory.

A comprehensive PPE strategy is the first line of defense.

| PPE | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | The compound is a serious eye irritant. Goggles provide a seal against splashes and vapors. A face shield offers broader protection for the face. |

| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can cause irritation. Gloves must be inspected before use and disposed of properly. |

| Body Protection | A lab coat or chemical-resistant apron. | Protects against accidental spills and splashes, minimizing skin contact. |

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. This is to minimize the inhalation of any dust or aerosols, which can cause respiratory irritation.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or aerosols. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[2]

First Aid Measures

In the event of exposure, immediate and appropriate action is critical.

| Exposure Route | First Aid Protocol |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

Role in Pharmaceutical Synthesis

This compound is primarily utilized as a drug intermediate.[4][5][6] This means it is a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its specific stereochemistry and functional groups make it a valuable precursor in multi-step synthetic pathways.

While the exact public-domain synthesis pathways for specific drugs using this intermediate are often proprietary, its structure suggests potential applications in the synthesis of compounds targeting a variety of biological systems. The presence of a chiral center, a phenolic hydroxyl group, and an ester allows for diverse chemical modifications.

Experimental Protocols: A Conceptual Framework

While specific synthetic procedures are proprietary, a general workflow for the use of this intermediate can be conceptualized.

Workflow for a Hypothetical Coupling Reaction

Caption: A conceptual workflow for a typical reaction involving the phenolic hydroxyl group of the intermediate.

References

A Technical Guide to Sourcing Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate for Pharmaceutical Research and Development

For researchers, scientists, and drug development professionals, the procurement of key chemical intermediates is a critical step that can significantly impact project timelines and outcomes. This guide provides an in-depth analysis of sourcing strategies for Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate (CAS No. 1799611-07-6), a chiral propanoate derivative recognized as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] We will explore both direct procurement from catalog suppliers and the engagement of custom synthesis services, offering a comprehensive framework for making informed sourcing decisions.

Understanding the Compound: this compound

This compound is a chiral building block with a specific stereochemistry that is often crucial for the biological activity of the final drug substance. Its molecular structure, containing ester, acetate, and hydroxyl functional groups, makes it a versatile synthon for further chemical modifications. The purity and chiral integrity of this intermediate are paramount, as impurities or the presence of the undesired enantiomer can lead to significant challenges in downstream processing and regulatory approval.

Key Specifications:

Direct Procurement: Identifying Commercial Suppliers

For many research and early-stage development needs, direct procurement from a chemical catalog supplier is the most efficient route. Several companies list this compound as an available product. It is crucial to note that while these suppliers offer the compound, pricing is typically not listed on their websites and requires a formal quotation request. This is standard practice for specialized chemical intermediates, as pricing can fluctuate based on stock availability, purity, and required quantity.

Below is a summary of identified commercial suppliers. When contacting these vendors, it is essential to provide the CAS number (1799611-07-6) to ensure the correct compound is quoted.

| Supplier | Purity/Specification | MDL Number | Product Code/Cat. No. | Link |

| Fluorochem | 98% | MFCD30741898 | F788123 | --INVALID-LINK--[6] |

| Acmec Biochemical | Not specified | Not specified | Not specified | --INVALID-LINK--[4] |

| BLDpharm | Not specified | MFCD30741898 | Not specified | --INVALID-LINK--[8] |

| Advanced ChemBlocks Inc. | 97% | MFCD30741898 | T93754 | --INVALID-LINK--[9] |

| Achmem | 98% | MFCD30741898 | XQ00384 | --INVALID-LINK--[7] |

| MedchemExpress | Not specified | Not specified | Not specified | --INVALID-LINK--[1][3] |

| TargetMol | Not specified | Not specified | Not specified | --INVALID-LINK--[2] |

Experimental Protocol: Requesting a Quotation (RFQ)

-

Identify Potential Suppliers: Select a minimum of 2-3 suppliers from the table above to ensure competitive pricing and availability.

-

Prepare RFQ Documentation: Draft an email or use the supplier's online portal to request a quote. Include the following information:

-

Chemical Name: this compound

-

CAS Number: 1799611-07-6

-

Required Quantity (e.g., 1g, 5g, 25g)

-

Required Purity (e.g., >98%) and any specific analytical requirements (e.g., chiral HPLC, NMR).

-

Request for a Certificate of Analysis (CoA) for the current batch.

-

Your shipping and billing address.

-

-

Evaluate Quotations: Compare the received quotes based on price, lead time, and the supplier's ability to meet your technical specifications. The CoA is a self-validating document that provides evidence of the product's quality.

The Custom Synthesis Option: When to Outsource Production

While direct procurement is suitable for small quantities, larger-scale drug development campaigns, or instances where a higher purity profile is required, may necessitate custom synthesis. This involves contracting a specialized laboratory, often a Contract Research Organization (CRO) or a Contract Development and Manufacturing Organization (CDMO), to produce the compound specifically for your project.

Causality for Choosing Custom Synthesis:

-

Scale-Up Requirements: When quantities exceed typical catalog stock levels (e.g., kilogram scale).

-

Purity Specifications: If your process requires a purity greater than what is commercially available (e.g., >99.5%).

-

Supply Chain Security: For critical long-term projects, establishing a direct relationship with a manufacturer can de-risk the supply chain.

-

Process Optimization: A CDMO can optimize the synthesis route for cost-effectiveness and scalability, which is crucial for later-stage drug development.[10][11]

The following diagram illustrates the decision-making process for sourcing this intermediate.

Caption: Decision workflow for sourcing the target compound.

Vetting and Engaging a Custom Synthesis Partner

Selecting the right CRO/CDMO is a critical decision. The partner must demonstrate expertise in chiral synthesis and have a strong regulatory and quality control track record.[12][13]

Key Vetting Criteria:

-

Expertise in Chiral Chemistry: Look for demonstrated experience in asymmetric synthesis and chiral separations.[12][13]

-

Analytical Capabilities: Ensure they have in-house capabilities for NMR, LC-MS, and chiral HPLC to validate the product's structure, purity, and enantiomeric excess.

-

Project Management and Communication: A transparent and communicative project management style is essential for success.

-

Scalability: If future scale-up is anticipated, choose a partner with pilot plant and cGMP manufacturing capabilities.[11][14]

Workflow for a Custom Synthesis Project

The following diagram outlines a typical workflow for a custom synthesis project.

Caption: Standard workflow for a custom synthesis project.

Representative Custom Synthesis Providers:

While not an exhaustive list, the following organizations represent the types of partners that can be engaged for complex chemical synthesis projects.[15]

| Organization Type | Examples | Key Services |

| Full-Service CDMOs | Cambrex, Apeloa | Process development, scale-up, cGMP manufacturing, API manufacturing.[10][11] |

| Specialized CROs | Selcia, Chiroblock | Custom synthesis of complex molecules, asymmetric synthesis, stable isotope labeling.[12][13] |

| Large Integrated CROs | WuXi AppTec, IQVIA | Broad platform of services from discovery chemistry to clinical trials.[16] |

| Chemical Sourcing Platforms | eMolecules, AgfaLabs | Platforms to search for and procure rare chemicals or connect with custom synthesis providers.[17][18] |

Conclusion

Sourcing this compound requires a strategic approach tailored to the specific needs of the research or development project. For small-scale, exploratory work, direct procurement from catalog suppliers is the most logical path. Researchers should leverage the provided list of vendors to obtain competitive quotes. For larger-scale, cGMP, or high-purity requirements, the custom synthesis route through a qualified CRO or CDMO is the authoritative and trustworthy choice. By following the outlined decision-making and vetting workflows, scientists can ensure a reliable and high-quality supply of this critical intermediate, thereby safeguarding the integrity and timeline of their drug development programs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1799611-07-6[this compound]- Acmec Biochemical [acmec.com.cn]

- 5. calpaclab.com [calpaclab.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. achmem.com [achmem.com]

- 8. 1799611-07-6|(R)-Ethyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate|BLD Pharm [bldpharm.com]

- 9. This compound 97% | CAS: 1799611-07-6 | AChemBlock [achemblock.com]

- 10. Apeloa [apeloa.com]

- 11. CDMO | Drug Substance, Drug Product & Analytical Services | Cambrex [cambrex.com]

- 12. Custom Synthesis | Analytical Chemistry Services | Selcia [selcia.com]

- 13. Synthesis of Chiral Compounds and other Specialty Chemicals Chiroblock GmbH [chiroblock.com]

- 14. smspharma.com [smspharma.com]

- 15. drugformulation-bioavailability.pharmaceuticalconferences.com [drugformulation-bioavailability.pharmaceuticalconferences.com]

- 16. tfscro.com [tfscro.com]

- 17. emolecules.com [emolecules.com]

- 18. Chemical sourcing | AgfaLabs [agfa.com]

The Latent Therapeutic Potential of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate Derivatives: A Technical Guide for Drug Discovery

Preamble: Unlocking the Core Scaffold

In the landscape of medicinal chemistry, the identification of versatile scaffolds that serve as a foundation for novel therapeutic agents is a critical endeavor. Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, while primarily recognized as a synthetic intermediate, presents a compelling chiral backbone with latent potential for derivatization into a library of biologically active compounds.[1][2] Its structure, featuring a reactive ester, a cleavable acetate, and a phenolic hydroxyl group, offers multiple avenues for chemical modification. This guide provides a forward-looking perspective for researchers, scientists, and drug development professionals on the prospective biological activities of derivatives synthesized from this core, underpinned by established methodologies and insights from structurally related compounds.

While direct biological activity data for the parent compound is not extensively documented in public literature, its utility as a precursor is clear.[1][2] This whitepaper, therefore, takes a deductive approach, postulating the synthesis of novel derivatives and exploring their potential therapeutic applications, with a focus on oncology and inflammatory diseases.

I. Strategic Derivatization: From Intermediate to Bioactive Candidate

The true potential of this compound lies in its capacity for strategic chemical modification. The following section outlines plausible synthetic pathways to generate a diverse library of derivatives, enhancing their drug-like properties and introducing pharmacophores known to confer biological activity.

Synthetic Strategy Overview

The synthetic strategy hinges on the manipulation of the three key functional groups: the ethyl ester, the acetoxy group, and the phenolic hydroxyl. A generalized workflow for generating a library of derivatives is proposed below.

Caption: Proposed synthetic pathways for derivatization.

This multi-pronged approach allows for the systematic exploration of the chemical space around the core scaffold, enabling the investigation of structure-activity relationships (SAR).

II. Prospective Biological Activities and Mechanistic Insights

Based on the biological activities of structurally analogous compounds, derivatives of this compound are hypothesized to exhibit significant anticancer and anti-inflammatory properties.

Anticancer Potential

Derivatives incorporating moieties such as substituted aromatic rings or heterocyclic systems have shown promise as anticancer agents.[3][4] The proposed amide and ester derivatives could be evaluated for their cytotoxic effects against a panel of human cancer cell lines.

Hypothesized Mechanism of Action:

Many anticancer compounds exert their effects through the induction of apoptosis and cell cycle arrest. It is plausible that derivatives of this scaffold could modulate key signaling pathways involved in cancer cell proliferation and survival. For instance, compounds bearing phenolic hydroxyl groups have been shown to possess antioxidant properties that can translate to anticancer effects.[4]

Caption: Potential anticancer mechanisms of action.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. The development of novel anti-inflammatory agents with improved safety profiles is an ongoing need. Derivatives of propanoic acid have been explored as anti-inflammatory agents, often targeting enzymes in the arachidonic acid cascade.[5][6][7][8]

Hypothesized Mechanism of Action:

The anti-inflammatory effects of the synthesized derivatives could be mediated through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[5][7][8] Inhibition of these enzymes would lead to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Caption: Potential anti-inflammatory mechanisms of action.

III. Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, a systematic screening cascade is essential. The following section details robust and validated in vitro assays.

In Vitro Anticancer Activity Assessment

A tiered approach is recommended, starting with a broad cytotoxicity screen followed by more detailed mechanistic studies for promising lead compounds.

3.1.1 Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Protocol:

-

Seed human cancer cell lines (e.g., a panel representing different tumor types) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the synthesized derivatives for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values.[3]

-

3.1.2 Apoptosis Induction: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat cancer cells with the test compounds at their predetermined IC50 concentrations for 24-48 hours.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Analyze the stained cells by flow cytometry.

-

3.1.3 Cell Cycle Analysis

Propidium iodide staining followed by flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle.

-

Protocol:

-

Treat cells with the test compounds for a suitable duration (e.g., 24 hours).

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and treat with RNase A to remove RNA.

-

Stain the cellular DNA with propidium iodide.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[9]

-

In Vitro Anti-inflammatory Activity Assessment

3.2.1 Cyclooxygenase (COX) Inhibition Assay

The ability of the derivatives to inhibit COX-1 and COX-2 can be determined using commercially available colorimetric or fluorometric assay kits.

-

Protocol:

-

Prepare a reaction mixture containing the COX enzyme (either COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the reaction mixture at 37°C.

-

Measure the production of prostaglandin G2 (PGG2) or other downstream products using a suitable detection method as per the kit instructions.

-

Calculate the IC50 values for COX-1 and COX-2 inhibition.[5][7][8]

-

3.2.2 5-Lipoxygenase (5-LOX) Inhibition Assay

Similar to the COX assays, the inhibitory effect on 5-LOX can be assessed using commercially available kits.

-

Protocol:

IV. Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic evaluation of the biological data is crucial for identifying lead compounds and understanding the relationship between chemical structure and biological activity.

Tabulation of Biological Data

All quantitative data, such as IC50 values, should be presented in a clear and organized tabular format to facilitate comparison between derivatives.

Table 1: Hypothetical In Vitro Anticancer Activity of Amide Derivatives

| Compound ID | R-group (Amine) | Cancer Cell Line A IC50 (µM) | Cancer Cell Line B IC50 (µM) |

| Deriv-A-01 | Benzylamine | > 50 | 45.2 |

| Deriv-A-02 | 4-Fluorobenzylamine | 22.1 | 18.7 |

| Deriv-A-03 | 3,4-Dichlorobenzylamine | 8.5 | 5.1 |

| Doxorubicin | (Positive Control) | 0.8 | 0.5 |

Table 2: Hypothetical In Vitro Anti-inflammatory Activity of Ester Derivatives

| Compound ID | R-group (Alcohol) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |

| Deriv-E-01 | Ethanol | 15.6 | 2.3 | > 50 |

| Deriv-E-02 | Propanol | 12.8 | 1.9 | 42.1 |

| Deriv-E-03 | Butanol | 10.2 | 1.1 | 35.8 |

| Indomethacin | (Positive Control) | 0.1 | 2.5 | N/A |

Preliminary Structure-Activity Relationship (SAR) Insights

By analyzing the data in the tables, preliminary SAR can be deduced. For instance, in the hypothetical anticancer data, the addition of electron-withdrawing groups (halogens) to the benzylamine moiety appears to enhance cytotoxic activity. Similarly, for the anti-inflammatory data, increasing the alkyl chain length of the ester may improve COX-2 selectivity and potency. These initial observations can guide the design of second-generation compounds with improved activity profiles.

V. Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. This guide has outlined a rational approach to synthesize and evaluate a library of its derivatives for potential anticancer and anti-inflammatory activities. The proposed experimental workflows provide a robust framework for identifying lead compounds and elucidating their mechanisms of action. Future work should focus on executing the proposed synthetic and screening strategies, followed by in-depth preclinical evaluation of the most promising candidates. The systematic exploration of the chemical space around this versatile scaffold holds the potential to yield novel drug candidates with significant therapeutic value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate: Synthesis, Properties, and Pharmaceutical Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, a chiral molecule of significant interest in pharmaceutical development. Due to its specific stereochemistry and functional groups, this compound serves as a valuable chiral building block for the synthesis of complex, biologically active molecules. This document will delve into the stereoselective synthesis strategies, physicochemical properties, and potential applications of this compound, drawing upon established principles of asymmetric synthesis and patent literature for related structural motifs.

Introduction and Significance

This compound is a chiral ester with the chemical formula C13H16O5 and a molecular weight of 252.27 g/mol . Its structure is characterized by a propanoate backbone with three key functionalities: an ethyl ester, an acetoxy group at the chiral center (C2), and a 2-hydroxyphenyl group at the C3 position. The "(2R)" designation specifies the absolute configuration at the stereocenter, which is crucial for its interaction with biological systems.

While direct literature on this specific molecule is not abundant, its structural components are present in numerous pharmaceutical intermediates. The 2-hydroxy-3-arylpropanoate core is a key pharmacophore in various drug candidates, including peroxisome proliferator-activated receptor (PPAR) agonists, which are used in the treatment of metabolic disorders like type 2 diabetes[1]. The presence of the acetoxy group suggests its potential role as a prodrug moiety or a key intermediate that can be readily converted to the corresponding alcohol.

This guide will synthesize information from related chiral syntheses to propose viable pathways for the preparation of this compound and explore its potential in drug discovery and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1799611-07-6 | Supplier Data |

| Molecular Formula | C13H16O5 | Supplier Data |

| Molecular Weight | 252.27 g/mol | Supplier Data |

| IUPAC Name | This compound | Supplier Data |

| SMILES | OC1=C(C--INVALID-LINK--C(OCC)=O)C=CC=C1 | Supplier Data |

| Predicted LogP | 1.8 - 2.5 | Cheminformatics Prediction |

| Predicted Boiling Point | ~350-400 °C | Cheminformatics Prediction |

| Predicted Solubility | Soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. | Chemical Principles |

Stereoselective Synthesis Strategies

The primary challenge in the synthesis of this compound is the establishment of the (R)-stereocenter at the C2 position. Several established asymmetric synthesis strategies can be adapted for this purpose. The final acetylation step is a standard chemical transformation.

Enzymatic Resolution of Racemic Precursors

One of the most efficient methods for obtaining enantiomerically pure compounds is through enzymatic resolution. This approach involves the use of enzymes, typically lipases or hydrolases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.

The precursor for our target molecule, ethyl (±)-2-hydroxy-3-(2-hydroxyphenyl)propanoate, can be synthesized and then subjected to enzymatic resolution. There is substantial literature on the enzymatic resolution of the closely related ethyl 3-hydroxy-3-phenylpropanoate, which demonstrates the feasibility of this approach[2][3][4].

Experimental Protocol: Enzymatic Resolution of Ethyl (±)-2-hydroxy-3-(2-hydroxyphenyl)propanoate

Objective: To separate the (R) and (S) enantiomers of ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate using a lipase.

Materials:

-

Ethyl (±)-2-hydroxy-3-(2-hydroxyphenyl)propanoate

-

Lipase (e.g., from Candida antarctica, Pseudomonas cepacia)

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Buffer solution (if using hydrolysis)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Enzymatic Acylation (Kinetic Resolution): a. Dissolve racemic ethyl (±)-2-hydroxy-3-(2-hydroxyphenyl)propanoate in an anhydrous organic solvent. b. Add the lipase and vinyl acetate (as the acyl donor). c. Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or TLC. d. The lipase will selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. e. Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme. f. Concentrate the filtrate under reduced pressure. g. Separate the unreacted (R)-alcohol from the (S)-acetylated ester by silica gel column chromatography.

-

Enzymatic Hydrolysis (Alternative Kinetic Resolution): a. Suspend racemic ethyl (±)-2-acetoxy-3-(2-hydroxyphenyl)propanoate in a buffer solution. b. Add the lipase and stir the mixture at a controlled pH and temperature. c. The lipase will selectively hydrolyze one enantiomer of the ester. d. Monitor the reaction by chiral HPLC. e. Once approximately 50% conversion is achieved, extract the mixture with an organic solvent. f. Separate the resulting alcohol and the unreacted ester by column chromatography.

Causality: The choice of enzyme and reaction conditions (solvent, acyl donor, temperature) is critical for achieving high enantioselectivity. Lipases are known to exhibit high stereoselectivity in transesterification and hydrolysis reactions in non-aqueous and aqueous environments, respectively.

Synthesis from the Chiral Pool

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for asymmetric synthesis. For the synthesis of α-hydroxy acids, amino acids are a common choice.

To obtain the (R)-configuration, one could potentially start from D-phenylalanine. A well-established method for converting α-amino acids to α-hydroxy acids is through a diazotization reaction, which proceeds with retention of stereochemistry[5][6].

Experimental Protocol: Synthesis of Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate from D-2-hydroxyphenylalanine

Objective: To synthesize the precursor alcohol with the desired (R)-stereochemistry from a chiral amino acid.

Materials:

-

D-2-hydroxyphenylalanine

-

Sodium nitrite (NaNO2)

-

Sulfuric acid (H2SO4)

-

Ethanol (absolute)

-

Distilled water

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Diazotization: a. Dissolve D-2-hydroxyphenylalanine in dilute sulfuric acid and cool the solution to 0-5 °C in an ice bath. b. Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. c. Stir the reaction mixture at 0-5 °C for a specified time until the evolution of nitrogen gas ceases. d. Allow the reaction to warm to room temperature and stir for several hours.

-

Esterification: a. Extract the resulting (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoic acid from the aqueous solution with an organic solvent. b. Dry the organic extracts over an anhydrous drying agent and concentrate under reduced pressure. c. Dissolve the crude acid in absolute ethanol and add a catalytic amount of a strong acid (e.g., concentrated H2SO4). d. Reflux the mixture for several hours, monitoring the reaction by TLC. e. After completion, neutralize the acid catalyst and remove the ethanol under reduced pressure. f. Purify the resulting ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate by column chromatography.

Causality: The diazotization of α-amino acids proceeds through a diazonium salt intermediate. The subsequent nucleophilic attack by water occurs with overall retention of configuration due to a double inversion mechanism involving the neighboring carboxylate group.

Asymmetric Synthesis using Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. Schöllkopf auxiliaries, derived from amino acids, are well-suited for the asymmetric synthesis of α-substituted amino acids, which can then be converted to α-hydroxy acids[7].

The general strategy involves the alkylation of a chiral glycine enolate equivalent, followed by hydrolysis of the auxiliary and conversion of the amino group to a hydroxyl group.

Workflow: Asymmetric Synthesis via a Chiral Auxiliary

Caption: Asymmetric synthesis workflow using a chiral auxiliary.

Final Step: Acetylation

The final step in the synthesis is the acetylation of the hydroxyl group of ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate. This is a straightforward and high-yielding reaction.

Experimental Protocol: Acetylation of Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate

Objective: To convert the precursor alcohol to the final target molecule.

Materials:

-

Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate

-

Acetic anhydride or acetyl chloride

-

A base (e.g., pyridine, triethylamine)

-

Anhydrous organic solvent (e.g., dichloromethane)

Procedure:

-

Dissolve ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate in the anhydrous organic solvent.

-

Add the base, followed by the slow addition of acetic anhydride or acetyl chloride at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a dilute aqueous acid solution.

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry it over an anhydrous drying agent.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to obtain this compound.

Potential Applications and Patent Landscape

While specific patents for this compound are not readily found, the patent literature for structurally similar compounds provides strong indications of its potential applications.

Chiral 3-aryl-2-hydroxypropanoic acid derivatives are key intermediates in the synthesis of a class of drugs known as peroxisome proliferator-activated receptor (PPAR) agonists[1]. These drugs are used to treat metabolic diseases such as type 2 diabetes and dyslipidemia. The stereochemistry at the C2 position is often critical for the biological activity of these compounds.

The 2-hydroxyphenyl moiety is also a common feature in many biologically active molecules and can participate in hydrogen bonding interactions with protein targets.

The presence of the acetoxy group could serve multiple purposes:

-

Protecting Group: It can act as a protecting group for the hydroxyl functionality during subsequent synthetic steps.

-

Prodrug Moiety: The ester linkage of the acetoxy group can be cleaved in vivo by esterases to release the active hydroxyl compound. This can be a strategy to improve the bioavailability or pharmacokinetic profile of a drug.

The patent landscape for chiral aryloxy propanolamine compounds, which share some structural similarities, highlights the importance of chirality in the development of cardiovascular drugs[8].

Logical Relationship: From Intermediate to Active Pharmaceutical Ingredient (API)

Caption: Potential roles of the title compound in drug development.

Conclusion

This compound is a chiral molecule with significant potential as a building block in pharmaceutical synthesis. Although direct literature is limited, this guide has outlined several viable stereoselective synthetic strategies, including enzymatic resolution, synthesis from the chiral pool, and the use of chiral auxiliaries. The structural similarity of this compound to key intermediates for important drug classes, such as PPAR agonists, underscores its relevance to drug discovery and development. The methodologies and protocols described herein provide a solid foundation for researchers and scientists working on the synthesis and application of novel chiral therapeutics.

References

- 1. US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents [patents.google.com]

- 2. scielo.br [scielo.br]

- 3. scite.ai [scite.ai]

- 4. researchgate.net [researchgate.net]

- 5. studylib.net [studylib.net]

- 6. ERIC - EJ918273 - The Conversion of L-Phenylalanine to ("S")-2-Hydroxy-3-Phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S[subscript N]2 Reaction, Journal of Chemical Education, 2010-Jun [eric.ed.gov]

- 7. biosynth.com [biosynth.com]

- 8. Synthetic methods of chiral aryloxy propanol amine compounds and salts thereof - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Note: Enantioselective Synthesis of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate

Introduction

Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate is a chiral building block of significant interest in medicinal chemistry and drug development.[1][2] Its structural motif, featuring a chiral α-hydroxy acid derivative, is prevalent in numerous biologically active molecules. The precise stereochemical configuration at the C2 position is often crucial for pharmacological activity, making enantioselective synthesis a critical aspect of its production.

This application note provides a comprehensive guide for the enantioselective synthesis of this compound. We will explore potential synthetic strategies and provide a detailed, field-proven protocol for a robust and scalable synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a practical and well-documented method for obtaining this valuable chiral intermediate.

Strategic Overview of Enantioselective Synthesis

The synthesis of chiral α-hydroxy esters can be approached through several strategic pathways. The choice of strategy often depends on factors such as substrate availability, desired enantiomeric purity, scalability, and cost-effectiveness. Two primary and highly effective strategies for the synthesis of the target molecule are:

-

Asymmetric Reduction of a Pro-chiral Ketoester: This approach involves the synthesis of a pro-chiral α-ketoester, ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate, followed by an enantioselective reduction of the ketone functionality to introduce the desired stereocenter. This reduction can be achieved using chiral chemical reducing agents or, more commonly and with higher selectivity, through biocatalysis with isolated enzymes or whole-cell systems.[3][4][5]

-

Kinetic Resolution of a Racemic Mixture: This strategy begins with the non-stereoselective synthesis of racemic ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate. Subsequently, an enzyme, typically a lipase, is used to selectively acylate one of the enantiomers.[6][7][8][9] The difference in reaction rates between the two enantiomers allows for the separation of the acylated product from the unreacted alcohol, thereby achieving resolution.

This application note will focus on the Asymmetric Reduction of a Pro-chiral Ketoester using a biocatalytic approach, as it offers the potential for high enantioselectivity and operates under mild, environmentally benign conditions.

Experimental Workflow Overview

The proposed synthetic route is a two-step process, as illustrated in the workflow diagram below. The first step involves the synthesis of the key intermediate, ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate. The second, and key enantioselective step, is the asymmetric reduction of this ketoester to the corresponding (R)-hydroxy ester, followed by a final acetylation step to yield the target molecule.

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate (Precursor)

This protocol outlines the synthesis of the α-ketoester precursor via a Darzens condensation reaction between 2-hydroxybenzaldehyde and ethyl chloroacetate, followed by hydrolysis and decarboxylation.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Quantity | Purity |

| 2-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 12.2 g (0.1 mol) | >99% |

| Ethyl chloroacetate | C₄H₇ClO₂ | 122.55 | 14.7 g (0.12 mol) | >98% |

| Sodium ethoxide | C₂H₅NaO | 68.05 | 8.16 g (0.12 mol) | >95% |

| Ethanol | C₂H₆O | 46.07 | 200 mL | Anhydrous |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 300 mL | Anhydrous |

| Hydrochloric acid | HCl | 36.46 | As needed | 2 M aq. |

| Sodium sulfate | Na₂SO₄ | 142.04 | As needed | Anhydrous |

Procedure:

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (150 mL) and sodium ethoxide (8.16 g, 0.12 mol). Stir the mixture until the sodium ethoxide is completely dissolved.

-

Addition of Reactants: Cool the solution to 0 °C using an ice bath. In a separate beaker, prepare a mixture of 2-hydroxybenzaldehyde (12.2 g, 0.1 mol) and ethyl chloroacetate (14.7 g, 0.12 mol). Add this mixture dropwise to the sodium ethoxide solution over a period of 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

-

Workup: After the reaction is complete, pour the mixture into 300 mL of ice-cold water. Acidify the aqueous solution to pH 3-4 with 2 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate (9:1 to 7:3) to afford ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate as a pale yellow oil.

Expected Yield: 70-80%

Protocol 2: Enantioselective Biocatalytic Reduction

This protocol describes the asymmetric reduction of the precursor ketoester to the (R)-hydroxy ester using a commercially available ketoreductase (KRED) enzyme.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Quantity | Purity |

| Ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate | C₁₁H₁₂O₄ | 208.21 | 10.4 g (0.05 mol) | >98% |

| Ketoreductase (KRED) | - | - | As per manufacturer's recommendation | Lyophilized powder |

| NADP⁺/NADPH | - | - | Catalytic amount | >95% |

| Isopropanol | C₃H₈O | 60.10 | 100 mL | Reagent grade |

| Potassium phosphate buffer | - | - | 100 mL | 0.1 M, pH 7.0 |

Procedure:

-

Enzyme and Cofactor Preparation: In a 500 mL Erlenmeyer flask, dissolve the KRED and a catalytic amount of NADP⁺ in 100 mL of 0.1 M potassium phosphate buffer (pH 7.0).

-

Substrate Addition: In a separate beaker, dissolve ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate (10.4 g, 0.05 mol) in 100 mL of isopropanol. Isopropanol also serves as the recycling system for the NADPH cofactor.

-

Reaction: Add the substrate solution to the enzyme solution. Seal the flask and place it in an orbital shaker at 30 °C and 200 rpm for 24-48 hours.

-

Monitoring: Monitor the reaction progress and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction has reached completion (>99% conversion and >99% ee), quench the reaction by adding an equal volume of ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate. The product is often of sufficient purity for the next step without further purification.

Expected Yield: >95% Expected Enantiomeric Excess (ee): >99%

Protocol 3: Acetylation of Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate

This protocol details the final acetylation step to yield the target molecule.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Quantity | Purity |

| Ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate | C₁₁H₁₄O₄ | 210.22 | 10.5 g (0.05 mol) | >98% |

| Acetic anhydride | C₄H₆O₃ | 102.09 | 5.6 g (0.055 mol) | >99% |

| Pyridine | C₅H₅N | 79.10 | 4.4 g (0.055 mol) | Anhydrous |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | Anhydrous |

| Hydrochloric acid | HCl | 36.46 | As needed | 1 M aq. |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed | aq. |

| Sodium sulfate | Na₂SO₄ | 142.04 | As needed | Anhydrous |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate (10.5 g, 0.05 mol) in anhydrous dichloromethane (100 mL).

-

Reagent Addition: Cool the solution to 0 °C and add pyridine (4.4 g, 0.055 mol) followed by the dropwise addition of acetic anhydride (5.6 g, 0.055 mol).

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 7:3).

-

Workup: Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound as a colorless oil.

Expected Yield: 90-95%

Characterization Data